![molecular formula C17H15Br2N5O2 B12432610 3-[(2-{4-[2-(2,6-Dibromo-4-nitrophenyl)diazen-1-yl]phenyl}ethyl)amino]propanenitrile](/img/structure/B12432610.png)
3-[(2-{4-[2-(2,6-Dibromo-4-nitrophenyl)diazen-1-yl]phenyl}ethyl)amino]propanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound is notable for its vibrant color and stability, making it a popular choice in the dyeing industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propanenitrile, 3-[[4-[2-(2,6-dibromo-4-nitrophenyl)diazenyl]phenyl]ethylamino]- involves several steps. The process typically begins with the diazotization of 2,6-dibromo-4-nitroaniline, followed by coupling with 4-aminophenylethylamine to form the azo compound . The reaction conditions often require acidic environments and controlled temperatures to ensure the proper formation of the azo bond.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistency and quality of the dye produced. The final product is then purified and processed into a form suitable for use in textile dyeing .
Chemical Reactions Analysis
Types of Reactions
Propanenitrile, 3-[[4-[2-(2,6-dibromo-4-nitrophenyl)diazenyl]phenyl]ethylamino]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can break the azo bond, resulting in the formation of amines.
Substitution: The compound can undergo substitution reactions, particularly at the bromine sites, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc in acidic conditions are often used.
Substitution: Halogen exchange reactions can be facilitated using reagents like sodium iodide in acetone.
Major Products Formed
The major products formed from these reactions include various substituted derivatives and amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Propanenitrile, 3-[[4-[2-(2,6-dibromo-4-nitrophenyl)diazenyl]phenyl]ethylamino]- has several scientific research applications:
Chemistry: Used as a model compound in studying azo dye chemistry and reactions.
Biology: Investigated for its potential effects on biological systems, particularly in studies related to dye toxicity and environmental impact.
Medicine: Explored for its potential use in medical diagnostics and as a marker in certain assays.
Industry: Widely used in the textile industry for dyeing synthetic fibers such as polyester and acetate.
Mechanism of Action
The mechanism by which Propanenitrile, 3-[[4-[2-(2,6-dibromo-4-nitrophenyl)diazenyl]phenyl]ethylamino]- exerts its effects involves the interaction of the azo bond with various substrates. The compound’s vibrant color is due to the extensive conjugation in the azo structure, which absorbs visible light. In biological systems, the compound can interact with cellular components, potentially leading to oxidative stress and other effects .
Comparison with Similar Compounds
Similar Compounds
Disperse Orange 25: Another azo dye with similar applications but different substituents on the aromatic rings.
Disperse Red 1: A related compound with a different color profile and slightly different chemical properties.
Disperse Yellow 3: Another azo dye used in the textile industry with different substituents and color properties.
Uniqueness
Propanenitrile, 3-[[4-[2-(2,6-dibromo-4-nitrophenyl)diazenyl]phenyl]ethylamino]- is unique due to its specific substituents, which impart distinct color properties and stability. The presence of bromine atoms and the nitro group contribute to its vibrant color and resistance to fading, making it particularly valuable in textile applications .
Properties
Molecular Formula |
C17H15Br2N5O2 |
|---|---|
Molecular Weight |
481.1 g/mol |
IUPAC Name |
3-[2-[4-[(2,6-dibromo-4-nitrophenyl)diazenyl]phenyl]ethylamino]propanenitrile |
InChI |
InChI=1S/C17H15Br2N5O2/c18-15-10-14(24(25)26)11-16(19)17(15)23-22-13-4-2-12(3-5-13)6-9-21-8-1-7-20/h2-5,10-11,21H,1,6,8-9H2 |
InChI Key |
IYCFMHAZKRYIKA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCNCCC#N)N=NC2=C(C=C(C=C2Br)[N+](=O)[O-])Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


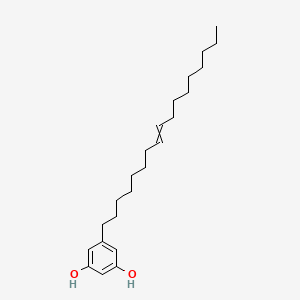
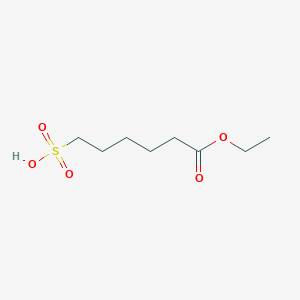
![N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B12432541.png)
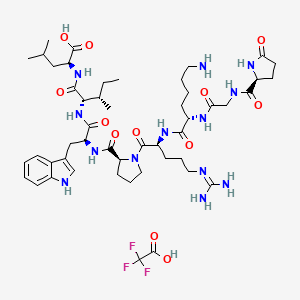

![ethyl N-[2-(aminomethyl)-1-(4-methoxyphenyl)-3-methylbutyl]carbamate](/img/structure/B12432560.png)
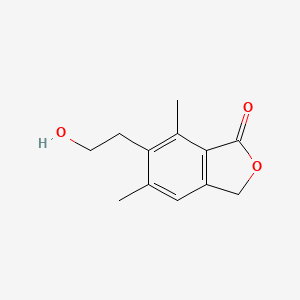

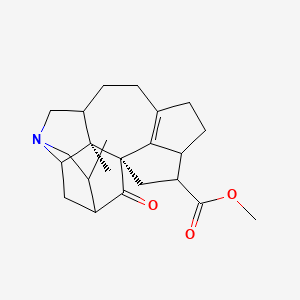
![2-[(2S,4aS,8aS)-8a-hydroxy-4a-methyl-8-methylidene-2,3,4,5,6,7-hexahydro-1H-naphthalen-2-yl]prop-2-enoic acid](/img/structure/B12432589.png)
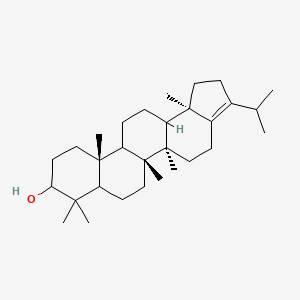
![2-[(2,2,3,3-Tetramethylcyclopropyl)formamido]propanoic acid](/img/structure/B12432597.png)


